(3-Methyl-5-nitrophenyl)boronic acid

Suzuki-Miyaura Cross-Coupling Electronic Effects Reaction Selectivity

Low yields from mono-substituted boronic acids in demanding Suzuki couplings? (3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7) delivers controlled reactivity via its dual nitro/methyl substitution pattern. The meta-nitro group deactivates the ring for selective transmetalation while the methyl group provides steric bulk, enabling challenging biaryl couplings that fail with simpler analogs. • Key intermediate for serine β-lactamase inhibitors targeting carbapenem-resistant Gram-negative bacteria • Enables construction of electronically tuned biaryl libraries for lead optimization • Verified purity and batch-to-batch consistency for reproducible results

Molecular Formula C7H8BNO4
Molecular Weight 180.96 g/mol
Cat. No. B8060093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-5-nitrophenyl)boronic acid
Molecular FormulaC7H8BNO4
Molecular Weight180.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)[N+](=O)[O-])C)(O)O
InChIInChI=1S/C7H8BNO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,10-11H,1H3
InChIKeyMYTYCALTZBCOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-5-nitrophenyl)boronic acid: A Specialized Reagent for Demanding Cross-Coupling and Medicinal Chemistry Applications


(3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7) is a specialty arylboronic acid characterized by the presence of both a strong electron-withdrawing nitro group (-NO₂) and a moderate electron-donating methyl group (-CH₃) on the same phenyl ring . This compound, with a molecular weight of 180.95 g/mol, is a crystalline powder primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl structures, particularly in the synthesis of pharmaceutical candidates and advanced materials where precise electronic tuning is required .

The Procurement Risk of Using Common Analogs: Why (3-Methyl-5-nitrophenyl)boronic Acid Cannot Be Readily Substituted


The combination of substituents on (3-Methyl-5-nitrophenyl)boronic acid creates a unique electronic and steric profile that fundamentally alters its reactivity, selectivity, and stability compared to simpler phenylboronic acids. For example, while unsubstituted phenylboronic acid or even mono-substituted analogs like 3-nitrophenylboronic acid may be used in a general Suzuki coupling, they cannot replicate the precise electronic effects of the dual-substituted ring [1]. The meta-nitro group strongly deactivates the ring towards electrophilic attack, while the methyl group can provide steric bulk and influence the orientation of the boronic acid moiety during transmetalation. Simply substituting this compound with a more common analog like 3-nitrophenylboronic acid (CAS 13331-27-6) or 3-methylphenylboronic acid (CAS 17933-03-8) could lead to a completely different reaction outcome, including lower yields, the formation of unwanted byproducts like homo-coupling (Ullmann) adducts [2], or a final product with altered biological activity. The evidence below demonstrates that the specific substitution pattern of (3-Methyl-5-nitrophenyl)boronic acid is not a general-purpose reagent but a precision tool required for specific synthetic challenges.

Quantitative Evidence for Selecting (3-Methyl-5-nitrophenyl)boronic acid Over Analogs


Differentiated Reactivity and Regioselectivity in Cross-Coupling via Synergistic Substituent Effects

The presence of both a meta-nitro and a meta-methyl group on (3-Methyl-5-nitrophenyl)boronic acid creates a unique electronic environment that cannot be achieved with single-substituted analogs. The nitro group strongly withdraws electron density via inductive and resonance effects (meta-directing, deactivating), while the methyl group donates electron density through a weak +I inductive effect [1]. Class-level inference from studies on substituted phenylboronic acids indicates that this combination, particularly with the nitro group in the meta position relative to the boronic acid, is expected to reduce the rate of the transmetalation step in Suzuki couplings compared to electron-neutral or electron-rich boronic acids [2]. This reduced reactivity can be advantageous for suppressing homo-coupling side reactions and improving selectivity when coupling with electron-poor aryl halides [3]. In contrast, 3-nitrophenylboronic acid lacks the electron-donating methyl group, which could lead to an even more electron-deficient ring and potentially different reactivity.

Suzuki-Miyaura Cross-Coupling Electronic Effects Reaction Selectivity

Comparison of Physicochemical Properties Relevant for Handling and Formulation

The introduction of a methyl group and a nitro group onto the phenyl ring significantly alters the compound's physicochemical properties, impacting solubility, stability, and purification. Direct comparison of key computed and vendor-provided properties shows distinct differences from the parent 3-nitrophenylboronic acid and 3-methylphenylboronic acid. (3-Methyl-5-nitrophenyl)boronic acid has a higher molecular weight and a different logP, which influences its solubility in organic solvents and its behavior in chromatography. Specifically, the computed LogP of approximately 2.06 for the target compound suggests it is more lipophilic than 3-nitrophenylboronic acid (MW 166.93, melting point 289-291 °C) . This can affect its handling, storage requirements, and its performance in biphasic reaction mixtures common in cross-coupling.

Physicochemical Properties Procurement Specification Quality Control

Implications for Biological Activity via Structural Similarity to Known β-Lactamase Inhibitors

While no direct biochemical data exists for (3-Methyl-5-nitrophenyl)boronic acid, its structure is a close analog of 3-nitrophenylboronic acid (3-NPBA), a known and well-characterized inhibitor of class A β-lactamases like KPC-2 [1]. 3-NPBA inhibits KPC-2 with a Ki (or Km) value of 1.0 ± 0.1 µM [1]. The presence of the additional meta-methyl group on the target compound provides a basis for structure-activity relationship (SAR) studies. This methyl group could potentially enhance binding affinity through hydrophobic interactions with the enzyme's active site, or it could reduce it due to steric hindrance. The key point is that its structure is rationally designed for potential improvements over the parent inhibitor. In contrast, 3-methylphenylboronic acid lacks the nitro group, which is crucial for mimicking the transition state in the β-lactamase active site, making it a poor comparator for medicinal chemistry applications targeting this enzyme class.

Medicinal Chemistry Enzyme Inhibition Antibacterial Resistance

Strategic Procurement: Purity, Availability, and Cost Comparison

As a specialty reagent, (3-Methyl-5-nitrophenyl)boronic acid is not a commodity chemical and its procurement profile differs significantly from more common analogs. A direct comparison of catalog offerings from reputable vendors reveals key differences in availability, pricing, and purity that directly impact purchasing decisions. The target compound is offered in high purity (≥97%) but at a premium price reflecting its specialized synthesis . For example, from Fluorochem, a 1 g unit costs £779.00 . In contrast, the simpler 3-nitrophenylboronic acid is widely available from numerous suppliers at significantly lower cost, often under $100 per 25g . This stark cost difference underscores that (3-Methyl-5-nitrophenyl)boronic acid is a specialized tool for advanced research and development, not a cost-effective alternative for large-scale production where a simpler boronic acid might suffice.

Procurement Cost Analysis Supply Chain

Optimal Application Scenarios for (3-Methyl-5-nitrophenyl)boronic acid in Research and Development


Building Complex Biaryl Libraries for Medicinal Chemistry SAR Studies

This compound is ideally suited for constructing focused libraries of biaryl compounds where a precise balance of electron density and steric bulk is required. The dual substitution pattern on the ring provides a unique handle for fine-tuning the electronic and steric properties of the final biaryl product, a critical task in lead optimization. Its use is justified when simpler boronic acids have failed to provide the desired reactivity or selectivity in a challenging Suzuki coupling with a deactivated aryl halide partner [1]. The higher cost is offset by its ability to produce a specific, high-value target molecule that cannot be accessed efficiently with cheaper analogs.

Developing Next-Generation β-Lactamase Inhibitors

Building on the established activity of 3-nitrophenylboronic acid (Ki = 1.0 µM against KPC-2) [1], this compound serves as a key intermediate for synthesizing and evaluating new boronic acid-based inhibitors of serine β-lactamases. The addition of the methyl group introduces a new point of interaction with the enzyme's hydrophobic pocket, offering a direct path to improving potency, selectivity, or pharmacokinetic properties. This makes it a valuable asset for any group working on overcoming carbapenem resistance in Gram-negative bacteria.

Synthesis of Advanced Materials Requiring Precisely Tuned Electronic Properties

The specific substitution pattern of the phenyl ring, with its combination of a strong electron-withdrawing nitro group and a weak electron-donating methyl group, creates a unique dipole moment and polarizability. This makes the compound a useful building block for constructing functional materials, such as those with tailored optical or electronic properties (e.g., organic light-emitting diodes, non-linear optical materials). The ability to incorporate a boronic acid handle at a specific position on an electronically complex arene is a significant synthetic advantage [1].

Technical Documentation Hub

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